7-Methyl-alpha-ethyltryptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-α-ethyltryptamine involves several steps, starting from the appropriate indole derivative. The key steps include:
Alkylation: The indole derivative is alkylated to introduce the ethyl group at the α-position.
Methylation: The methyl group is introduced at the 7-position of the indole ring.
Amine Formation: The final step involves the formation of the amine group at the 2-position of the butan-2-amine chain.
Industrial Production Methods
Industrial production of 7-Methyl-α-ethyltryptamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-α-ethyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution can introduce halogenated derivatives.
Scientific Research Applications
7-Methyl-α-ethyltryptamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tryptamine derivatives.
Biology: The compound is studied for its effects on serotonin release and monoamine oxidase inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of other complex organic compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-Methyl-α-ethyltryptamine involves its interaction with serotonin receptors and monoamine oxidase enzymes . As a serotonin releasing agent, it increases the levels of serotonin in the synaptic cleft, leading to enhanced neurotransmission. Additionally, its monoamine oxidase inhibitory activity prevents the breakdown of monoamines, further increasing their levels and prolonging their effects .
Comparison with Similar Compounds
7-Methyl-α-ethyltryptamine is unique due to its high potency as a serotonin releasing agent and monoamine oxidase inhibitor. Similar compounds include:
- 4-Methyl-α-ethyltryptamine
- 5-Fluoro-α-methyltryptamine
- 5-Fluoro-α-ethyltryptamine
- 7-Methyl-DMT
- 7-Chloro-AMT
These compounds share similar pharmacological profiles but differ in their potency and specific effects on serotonin release and monoamine oxidase inhibition.
Properties
CAS No. |
13712-80-6 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-3-11(14)7-10-8-15-13-9(2)5-4-6-12(10)13/h4-6,8,11,15H,3,7,14H2,1-2H3 |
InChI Key |
NBLFITFQOPGXLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CNC2=C(C=CC=C12)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.